molecular formula C17H16N4O3S B4842494 N-(3-ACETAMIDOPHENYL)-2,3-DIMETHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

N-(3-ACETAMIDOPHENYL)-2,3-DIMETHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B4842494
M. Wt: 356.4 g/mol
InChI Key: OUTGIFCOASHLSK-UHFFFAOYSA-N
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Description

N-(3-ACETAMIDOPHENYL)-2,3-DIMETHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its fused thiazole and pyrimidine rings, which are known for their significant biological activities. The presence of an acetamidophenyl group further enhances its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETAMIDOPHENYL)-2,3-DIMETHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-acetamidophenyl isothiocyanate with 2,3-dimethyl-4,5-dihydrothiazole-5-carboxylic acid, followed by cyclization and oxidation steps . The reaction conditions often include the use of organic solvents like methanol or ethanol, and catalysts such as N-bromosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETAMIDOPHENYL)-2,3-DIMETHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamidophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted thiazolopyrimidine compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ACETAMIDOPHENYL)-2,3-DIMETHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific structural features, including the acetamidophenyl group and the fused thiazole-pyrimidine rings. These features contribute to its distinct pharmacological profile and make it a valuable compound for further research and development .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-9-10(2)25-17-18-8-14(16(24)21(9)17)15(23)20-13-6-4-5-12(7-13)19-11(3)22/h4-8H,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTGIFCOASHLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC(=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ACETAMIDOPHENYL)-2,3-DIMETHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-ACETAMIDOPHENYL)-2,3-DIMETHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-ACETAMIDOPHENYL)-2,3-DIMETHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-ACETAMIDOPHENYL)-2,3-DIMETHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-ACETAMIDOPHENYL)-2,3-DIMETHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 6
N-(3-ACETAMIDOPHENYL)-2,3-DIMETHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

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